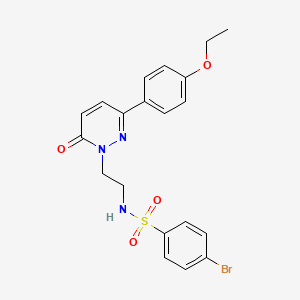

4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is a member of the benzenesulfonamide family, which is known for its diverse biological activities. The benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes and for their antiproliferative properties against different cancer cell lines. The papers provided discuss various benzenesulfonamide derivatives and their synthesis, biological evaluation, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or anilines to form the sulfonamide group. For example, in the synthesis of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the reaction of 4-bromobenzenesulfonyl chloride with 4-ethoxyaniline was used to obtain the intermediate sulfonamide, which was then further reacted with different electrophiles to yield the target compounds . Similarly, other papers describe the synthesis of various sulfonamide derivatives starting from different substituted benzaldehydes, acetophenones, or benzyl chlorides .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring. The substituents on the benzene ring and the nature of the amine group play a crucial role in determining the biological activity of these compounds. The structure-activity relationship (SAR) studies help in understanding the impact of different substituents on the biological activity of these molecules .

Chemical Reactions Analysis

Benzenesulfonamides can undergo various chemical reactions depending on the functional groups present in the molecule. For instance, the presence of an ethoxy group can lead to reactions typical of ethers, while the presence of a bromo substituent can facilitate further substitution reactions. The reactivity of the sulfonamide group itself can also be modified by the nature of the substituents attached to the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the benzene ring and the type of amine group present. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of electron-donating or electron-withdrawing groups can significantly alter the acidity of the sulfonamide hydrogen, which in turn can affect the compound's ability to interact with biological targets .

Scientific Research Applications

Photodynamic Therapy Applications

A significant application of benzenesulfonamide derivatives, particularly those with bromo and ethoxyphenyl groups, is in photodynamic therapy (PDT) for cancer treatment. For instance, zinc phthalocyanine substituted with benzenesulfonamide units containing Schiff base has been identified as a potential photosensitizer in PDT. This compound exhibits high singlet oxygen quantum yield and good fluorescence properties, crucial for Type II mechanisms in PDT, offering promising avenues for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Sulfonamide derivatives, including those with benzenesulfonamide groups, have been investigated for their antimicrobial properties. A study synthesized various benzenesulfonamide derivatives and evaluated their activity against bacteria and fungi, finding significant antimicrobial efficacy in some compounds (Sarvaiya, Gulati, & Patel, 2019). This indicates a potential application in developing new antimicrobial agents.

Anticancer Properties

Research has also focused on the potential anticancer applications of benzenesulfonamide derivatives. For instance, the synthesis and characterization of celecoxib derivatives as anti-inflammatory, antioxidant, and anticancer agents have been reported. These compounds showed promising results in preclinical models, hinting at their potential as therapeutic agents against various cancer types (Küçükgüzel et al., 2013).

Antiproliferative Activity

In a similar vein, studies on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives revealed potential antiproliferative activity against tumor cell lines. Such compounds, particularly those with specific substitutions, showed high activity against breast cancer and neuroblastoma cell lines, suggesting a role in developing new anticancer therapies (Motavallizadeh et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O4S/c1-2-28-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-29(26,27)18-9-5-16(21)6-10-18/h3-12,22H,2,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTYIWZLTQVVMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)

![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)

![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)

![3-[2-(4-Chloro-3-fluorophenoxy)phenyl]acrylic acid](/img/structure/B3010037.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)urea](/img/structure/B3010040.png)

![(3E)-3-[(2,6-dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3010044.png)

![Ethyl 4-[[2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B3010045.png)